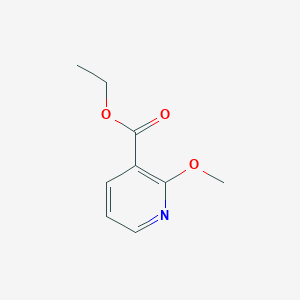







|
REACTION_CXSMILES
|
[CH3:1][O-:2].[Na+].[CH2:4]([O:6][C:7](=[O:15])[C:8]1[CH:13]=[CH:12][CH:11]=[N:10][C:9]=1Cl)[CH3:5]>CO>[CH2:4]([O:6][C:7](=[O:15])[C:8]1[CH:13]=[CH:12][CH:11]=[N:10][C:9]=1[O:2][CH3:1])[CH3:5] |f:0.1|
|


|
Name
|
|
|
Quantity
|
18 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
11.14 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C1=C(N=CC=C1)Cl)=O
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 15 h
|
|
Duration
|
15 h
|
|
Type
|
CUSTOM
|
|
Details
|
The methanol was removed in vacuo
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in EtOAc (200 mL)
|
|
Type
|
ADDITION
|
|
Details
|
sat. ammonium chloride solution (50 mL) was added
|
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous Na2SO4
|
|
Type
|
CUSTOM
|
|
Details
|
Removal of solvent
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(C1=C(N=CC=C1)OC)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.58 g | |
| YIELD: PERCENTYIELD | 79% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |